molecular formula C15H17N3O2 B13747958 Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- CAS No. 25665-01-4

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-

Cat. No.: B13747958
CAS No.: 25665-01-4
M. Wt: 271.31 g/mol
InChI Key: XCHBWNUDMKFJDW-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- (CAS No. 25665-01-4) is a substituted malononitrile derivative characterized by a central propanedinitrile (malononitrile) core functionalized with a [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene] group. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 287.32 g/mol .

Properties

CAS No.

25665-01-4

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H17N3O2/c1-12-8-15(18(4-6-19)5-7-20)3-2-14(12)9-13(10-16)11-17/h2-3,8-9,19-20H,4-7H2,1H3

InChI Key

XCHBWNUDMKFJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the nitrile groups.

Scientific Research Applications

Chromatographic Analysis

Propanedinitrile can be effectively separated using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column facilitates the analysis of this compound under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is suitable for isolating impurities and conducting pharmacokinetic studies .

Application Details
HPLC MethodReverse phase chromatography using Newcrom R1 column
Mobile Phase ComponentsAcetonitrile, water, phosphoric acid (or formic acid for MS)
PurposeIsolation of impurities and pharmacokinetics analysis

Synthesis of Complex Molecules

Research has demonstrated that propanedinitrile can undergo photoinduced reactions to synthesize complex organic molecules. A notable study involved a tandem three-component coupling photoreaction in MeCN/H2O solutions containing propanedinitrile, showcasing its utility in synthetic organic chemistry .

Antimicrobial Studies

The compound has been evaluated for its antimicrobial properties against various microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungi. This application highlights its potential in pharmaceutical formulations aimed at combating infections .

Case Study 1: HPLC Application

In a controlled study, researchers utilized the Newcrom R1 column to analyze propanedinitrile in a series of pharmaceutical samples. The results indicated high efficiency in separating the compound from other components, demonstrating its effectiveness in preparative separations.

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of propanedinitrile involved testing against six different microbial strains. The findings revealed significant inhibitory effects on bacterial growth, suggesting potential uses in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related propanedinitrile derivatives, focusing on molecular features, physicochemical properties, and environmental behavior. Key compounds include:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents log Kow log Koc Vapor Pressure (Pa) Henry’s Law Constant (atm·m³/mol) Environmental Behavior
Target compound (25665-01-4) C₁₅H₁₇N₃O₂ 287.32 Bis(2-hydroxyethyl)amino, methylphenyl N/A N/A N/A N/A Likely moderate hydrophilicity
α-Chlorobencylidenemalononitrile (18270-61-6) C₁₀H₅ClN₂ 188.62 Chlorophenyl ~3.5* ~3.2* 1.2 × 10⁻⁴ 2.8 × 10⁻⁷ High volatility, moderate persistence
2-Chlorobenzylidenemalononitrile (2698-41-1) C₁₀H₅ClN₂ 188.62 o-Chlorophenyl 2.98 3.1 3.5 × 10⁻⁵ 1.1 × 10⁻⁶ Volatile, low water solubility
CHPD (54079-53-7) C₂₄H₂₅N₃O₂ 387.48 Cyclohexylphenoxyethyl, ethylamino, methylphenyl 7.88 6.282 3.0 × 10⁻¹⁰ 3.7 × 10⁻¹² High persistence, adsorbs to sediments
Propanedinitrile, [[4-[bis(4-methylphenyl)amino]phenyl]methylene]- (40703-88-6) C₂₄H₁₉N₃ 349.16 Bis(4-methylphenyl)amino, phenyl 6.0 N/A N/A N/A High hydrophobicity, low mobility

Key Findings

Substituent Effects on Hydrophobicity: The target compound’s bis(2-hydroxyethyl)amino group introduces polar hydroxyethyl chains, likely reducing its log Kow (octanol-water partition coefficient) compared to chlorinated analogs (e.g., α-Chlorobencylidenemalononitrile, log Kow ~3.5) or aromatic derivatives (e.g., CHPD, log Kow 7.88). In contrast, CHPD (CAS 54079-53-7) exhibits extreme hydrophobicity (log Kow 7.88) due to its bulky cyclohexylphenoxy and ethylamino substituents, leading to strong adsorption to sediments and organic matter .

Volatility and Environmental Fate: Chlorinated derivatives (e.g., 2-Chlorobenzylidenemalononitrile) display higher vapor pressures (3.5 × 10⁻⁵ Pa) and Henry’s Law constants (1.1 × 10⁻⁶ atm·m³/mol), favoring volatilization. The target compound’s hydroxyethyl groups likely suppress volatility, though exact data are unavailable . CHPD’s negligible volatility (3.0 × 10⁻¹⁰ Pa) and ultra-low Henry’s Law constant (3.7 × 10⁻¹² atm·m³/mol) indicate persistence in aquatic systems .

Structural Complexity and Reactivity: The bis(4-methylphenyl)amino derivative (CAS 40703-88-6) has a larger aromatic system (C₂₄H₁₉N₃), resulting in higher molecular weight (349.16 g/mol) and log P (6.0), which may hinder biodegradation . The target compound’s methylphenyl group and hydroxyethyl side chains could enhance solubility and reactivity in polar solvents, making it more amenable to hydrolysis or photodegradation than chlorinated or fully aromatic analogs .

Biological Activity

Propanedinitrile, specifically the compound [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-, is a member of the nitrile family that has garnered attention for its potential biological activities. This compound's structure includes significant functional groups that may contribute to its interaction with biological systems, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]- can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2

This structure features a methylene bridge connecting a bis(2-hydroxyethyl)amino group to a 2-methylphenyl moiety, which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that propanedinitrile derivatives exhibit notable antimicrobial and anticancer properties. The presence of functional groups such as nitriles and hydroxyls enhances their binding affinity to specific molecular targets, which is crucial for developing new therapeutic agents.

Antimicrobial Activity

Studies have shown that certain derivatives of propanedinitrile demonstrate significant antimicrobial activity against various bacterial strains. For example, compounds derived from propanedinitrile have been tested against Gram-positive and Gram-negative bacteria, revealing promising results.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus44 nM
4bEscherichia coli6 µM
4cProteus mirabilis11 µM

These findings suggest that the structural modifications in propanedinitrile derivatives can lead to enhanced antibacterial activity.

Anticancer Properties

The anticancer potential of propanedinitrile derivatives has also been investigated. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

CompoundCancer Cell LineIC50 Value (µM)
4iMCF-70.25
4mHCT-1160.33
4nHepG-20.30

These results indicate that specific derivatives can effectively inhibit cancer cell proliferation, highlighting their potential as therapeutic agents in oncology.

The mechanism by which propanedinitrile derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may act as enzyme inhibitors or modulators, targeting pathways involved in microbial resistance or cancer cell survival.

Enzyme Inhibition

Some studies have reported that certain propanedinitrile derivatives inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer’s. For instance, one derivative exhibited an inhibition constant of 1.65 μM against MAO A, suggesting potential applications in treating Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various propanedinitrile derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl ring significantly impacted the antimicrobial potency.
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of propanedinitrile derivatives on human cancer cell lines. The study found that compounds with halogen substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

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